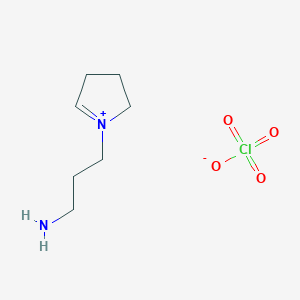![molecular formula C18H30O4 B14317693 3,3'-[Butane-1,4-diylbis(oxymethylene)]bis(7-oxabicyclo[4.1.0]heptane) CAS No. 111530-49-5](/img/structure/B14317693.png)
3,3'-[Butane-1,4-diylbis(oxymethylene)]bis(7-oxabicyclo[4.1.0]heptane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis[(7-oxabicyclo[4.1.0]heptan-3-yl)methoxy]butane is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the oxabicycloheptane family, known for its stability and reactivity, making it a valuable subject in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[(7-oxabicyclo[4.1.0]heptan-3-yl)methoxy]butane typically involves the catalytic hydrogenation of hydroquinone to produce a mixture of trans- and cis-cyclohexane-1,4-diol . The cis-isomer can be isomerized into the more stable trans-isomer using metallic sodium . Further reactions involve the formation of the oxabicycloheptane structure through specific cyclization processes.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes, ensuring high yield and purity. The use of advanced catalytic systems and controlled reaction conditions is crucial to achieve the desired product efficiently.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis[(7-oxabicyclo[4.1.0]heptan-3-yl)methoxy]butane undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxabicycloheptanone derivatives.
Reduction: Reduction reactions typically involve the use of NADPH-dependent reductases.
Substitution: The compound can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and oxygen in the presence of catalysts.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various oxabicycloheptane derivatives, which can be further utilized in different chemical applications.
Aplicaciones Científicas De Investigación
1,4-Bis[(7-oxabicyclo[4.1.0]heptan-3-yl)methoxy]butane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of polymers and advanced materials due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 1,4-Bis[(7-oxabicyclo[4.1.0]heptan-3-yl)methoxy]butane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites, inhibiting or modifying their activity . This interaction can lead to various biological effects, including enzyme inhibition or activation.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
1,4-Bis[(7-oxabicyclo[4.1.0]heptan-3-yl)methoxy]butane stands out due to its unique structure, which combines two oxabicycloheptane units linked by a butane chain. This structure imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
111530-49-5 |
|---|---|
Fórmula molecular |
C18H30O4 |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
3-[4-(7-oxabicyclo[4.1.0]heptan-3-ylmethoxy)butoxymethyl]-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C18H30O4/c1(7-19-11-13-3-5-15-17(9-13)21-15)2-8-20-12-14-4-6-16-18(10-14)22-16/h13-18H,1-12H2 |
Clave InChI |
FCJFXPRMUHRGOO-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C(O2)CC1COCCCCOCC3CCC4C(C3)O4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-(2-Hydroxyethanesulfonyl)-2-nitrophenyl]sulfanyl}ethan-1-ol](/img/structure/B14317612.png)

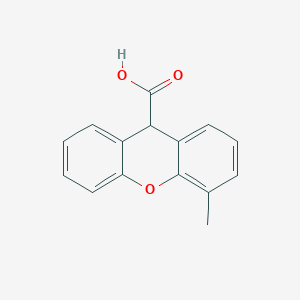
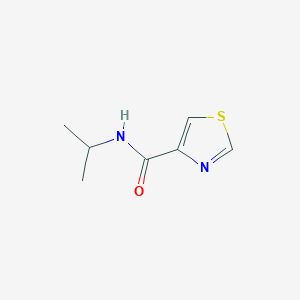
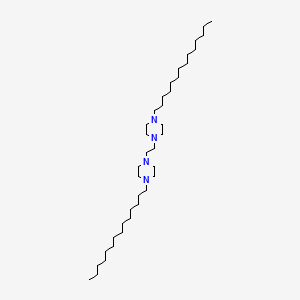

![3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B14317667.png)
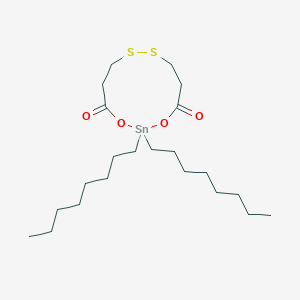

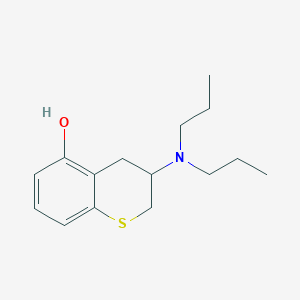
![Diethyl [2-(diethoxyphosphanyl)ethyl]propanedioate](/img/structure/B14317678.png)
![1,4,6-Tri-tert-butyl-2,3-dioxa-5-azabicyclo[2.2.0]hex-5-ene](/img/structure/B14317689.png)
